molecular formula C26H27N5O2 B2782326 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1105239-92-6

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2782326
CAS No.: 1105239-92-6
M. Wt: 441.535
InChI Key: IHIWBLNWQZOPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Biological Activity

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H27N5O2
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1105239-92-6

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cell proliferation and survival pathways.

Key Mechanisms:

  • Kinase Inhibition : It has been shown to selectively inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth rates in cancer models.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial membrane permeabilization.
  • Anti-inflammatory Effects : Some studies indicate that it may possess anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory signaling pathways.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeDescriptionReference
CDK InhibitionSelective inhibition of CDK4/6
Apoptosis InductionInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
NeuroprotectiveExhibits potential neuroprotective effects

Case Study 1: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased rates of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Neuroprotection

Research exploring neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-15-9-16(2)11-20(10-15)28-23(32)14-30-26(33)25-22(24(29-30)19-6-7-19)13-27-31(25)21-8-5-17(3)18(4)12-21/h5,8-13,19H,6-7,14H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIWBLNWQZOPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.